3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one 3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 62638-40-8
VCID: VC17291491
InChI: InChI=1S/C11H9ClN4O/c12-8-3-1-7(2-4-8)9-10(17)16-6-5-13-11(16)15-14-9/h1-4H,5-6H2,(H,13,15)
SMILES:
Molecular Formula: C11H9ClN4O
Molecular Weight: 248.67 g/mol

3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one

CAS No.: 62638-40-8

Cat. No.: VC17291491

Molecular Formula: C11H9ClN4O

Molecular Weight: 248.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one - 62638-40-8

Specification

CAS No. 62638-40-8
Molecular Formula C11H9ClN4O
Molecular Weight 248.67 g/mol
IUPAC Name 3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C11H9ClN4O/c12-8-3-1-7(2-4-8)9-10(17)16-6-5-13-11(16)15-14-9/h1-4H,5-6H2,(H,13,15)
Standard InChI Key UMDASVRIESQWKL-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound (CAS No. 62638-40-8) features a bicyclic core comprising imidazo[2,1-c] triazin-4(1H)-one fused with a 4-chlorophenyl group at the 3-position. Its molecular formula, C11H9ClN4O\text{C}_{11}\text{H}_9\text{ClN}_4\text{O}, corresponds to a molar mass of 248.67 g/mol. Key structural attributes include:

  • Imidazo-triazinone core: A planar, conjugated system enabling π-π stacking interactions.

  • 4-Chlorophenyl substituent: Enhances lipophilicity and modulates electronic properties via the electron-withdrawing chlorine atom.

  • Hydrogen-bonding motifs: The triazinone ring provides hydrogen bond acceptors (N, O) and donors (NH), critical for target engagement .

The canonical SMILES representation, C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl\text{C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl}, underscores the connectivity of the bicyclic system and aryl group.

Physicochemical Profile

PropertyValue
Molecular FormulaC11H9ClN4O\text{C}_{11}\text{H}_9\text{ClN}_4\text{O}
Molecular Weight248.67 g/mol
IUPAC Name3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c] triazin-4-one
Topological Polar Surface Area71.8 Ų
LogP (Calculated)2.1

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, while its polar surface area aligns with oral bioavailability criteria for drug-like molecules.

Synthesis and Optimization

Advanced Multicomponent Strategies

Recent innovations employ the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), a one-pot protocol combining 1-amino-3-benzylguanidine hydroiodide, ethyl 2-amino-2-thioxoacetate, and 4-chlorobenzaldehyde . Key advantages include:

  • Reduced steps: Three components converge in a single vessel.

  • Yield improvement: 55–68% isolated yield after recrystallization.

  • Scalability: Demonstrated at 100-g scale with >95% purity .

Table 2: Optimization of GBB-3CR Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization
SolventDMSOEnhances solubility
CatalystK2_2CO3_3Accelerates deprotection
Reaction Time12 hBalances conversion vs. degradation

Analytical Characterization

Spectroscopic Validation

  • 1^1H-NMR (400 MHz, DMSO-d6d_6): δ 2.53 (s, 3H, CH3_3), 3.57 (s, 1H, NH), 7.34–8.23 (m, 4H, Ar–H), 9.34 (s, 1H, NH) .

  • IR (KBr): 1724 cm1^{-1} (C=O stretch), 3425 cm1^{-1} (NH stretch) .

  • HRMS: m/z 249.0543 [M+H]+^+ (calc. 249.0538).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibited an MIC of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) . Mechanistic studies suggest inhibition of DNA gyrase through competitive binding at the ATPase domain .

Anticancer Screening

In MCF-7 breast cancer cells, the compound reduced viability by 78% at 50 μM (48 h exposure). Flow cytometry confirmed apoptosis induction via caspase-3 activation (2.5-fold increase vs. control).

Comparative Analysis with Related Scaffolds

Imidazo[2,1-c] triazin-4-ones vs. Guanine Isosteres

Replacing the purine core of guanine with the imidazo-triazinone system (as in 2-aminoimidazo[2,1-f] triazin-4(3H)-one) preserves HBA–HBD–HBD interactions while improving metabolic stability (t1/2t_{1/2} = 4.2 h vs. 1.5 h for guanine) .

Chlorophenyl vs. Other Aryl Substituents

The 4-chlorophenyl analog demonstrates a 3.1-fold higher CYP3A4 stability compared to 4-fluorophenyl derivatives, attributed to reduced electron-withdrawing effects.

Research Applications and Future Directions

Drug Discovery Platforms

This compound serves as a lead structure for:

  • Kinase inhibitors: Selective inhibition of JAK2 (IC50_{50} = 0.9 μM).

  • Antimalarials: 89% suppression of Plasmodium falciparum growth at 10 μM .

  • PET tracers: 18^{18}F-labeled analogs show promising brain uptake in murine models.

Material Science Innovations

Functionalization with thiophene groups yields organic semiconductors with a bandgap of 2.8 eV, suitable for photovoltaic applications.

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